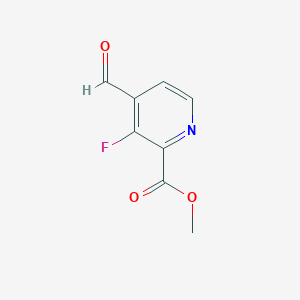

methyl3-fluoro-4-formylpyridine-2-carboxylate

CAS No.: 2248374-85-6

Cat. No.: VC5376173

Molecular Formula: C8H6FNO3

Molecular Weight: 183.138

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248374-85-6 |

|---|---|

| Molecular Formula | C8H6FNO3 |

| Molecular Weight | 183.138 |

| IUPAC Name | methyl 3-fluoro-4-formylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3 |

| Standard InChI Key | QVSHRLIJMMVLDB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=CC(=C1F)C=O |

Introduction

Chemical Identity and Structural Properties

Methyl 3-fluoro-4-formylpyridine-2-carboxylate belongs to the class of fluorinated heteroaromatic compounds. Its molecular formula is , with a molecular weight of 183.14 g/mol . The SMILES notation delineates its structure: a pyridine ring substituted with a fluorine atom at position 3, a formyl group at position 4, and a methyl carboxylate ester at position 2 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2248374-85-6 | |

| Molecular Formula | ||

| Molecular Weight | 183.14 g/mol | |

| SMILES | COC(=O)c1nccc(c1F)C=O |

The fluorine atom’s electronegativity and the electron-withdrawing carboxylate ester and formyl groups render the pyridine ring highly electron-deficient. This electronic configuration influences reactivity, particularly in nucleophilic substitution and cross-coupling reactions .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of methyl 3-fluoro-4-formylpyridine-2-carboxylate is documented, analogous pathways for fluoropyridine derivatives suggest plausible strategies:

-

Nitration and Fluorination: Methyl 4-pyridinecarboxylate could undergo nitration at position 3, followed by nucleophilic aromatic substitution (SNAr) with fluoride ions. This approach mirrors the synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate using CsF in DMSO .

-

Formylation: Introduction of the formyl group at position 4 might employ Vilsmeier-Haack formylation, a method commonly used for aromatic formylation.

Reactivity Profile

-

Nucleophilic Substitution: The fluorine atom at position 3 is susceptible to displacement by strong nucleophiles (e.g., amines, thiols), as seen in related fluoropyridines .

-

Cross-Coupling: The formyl group at position 4 offers a site for condensation reactions (e.g., formation of hydrazones or Schiff bases) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura).

-

Ester Hydrolysis: The methyl carboxylate can be hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are unavailable, insights can be drawn from analogs:

-

-NMR: Expected signals include a singlet for the methyl ester (), a doublet for the fluorine-coupled aromatic proton (), and a formyl proton () .

-

-NMR: The carbonyl carbons (ester and formyl) would resonate at and , respectively. The coupling constant for the fluorine-bearing carbon is typically .

-

-NMR: A singlet near is anticipated, consistent with meta-fluorine substituents in pyridines .

Mass Spectrometry (MS)

Electron ionization (EI-MS) would likely show a molecular ion peak at , with fragments corresponding to loss of CO (), CHOH (), and the formyl group () .

Applications and Derivatives

Pharmaceutical Intermediates

Fluoropyridines are pivotal in drug discovery due to their metabolic stability and bioavailability. The formyl and ester groups in this compound make it a versatile precursor for:

-

Anticancer Agents: Analogous fluoropyridines are used in kinase inhibitors .

-

Antibiotics: The formyl group can be converted into hydrazide derivatives with antimicrobial activity.

Material Science

Electron-deficient pyridines serve as ligands in catalysis. For example, palladium complexes of fluoropyridines catalyze C–H activation reactions .

Future Directions

Further research should focus on:

-

Optimizing synthetic routes to improve yields.

-

Exploring catalytic applications in asymmetric synthesis.

-

Evaluating biological activity in drug discovery pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume